The compound (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is significant in organic synthesis and pharmaceutical chemistry due to its structural properties and potential biological activities.
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid belongs to the class of pyrrolidine carboxylic acids, which are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive compounds.
The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid typically involves several key steps:
The synthesis may also utilize advanced techniques such as microwave irradiation or continuous flow processes to enhance efficiency and yield. Reaction conditions, including temperature and solvent choice, are critical for optimizing the formation of the desired product .
The molecular structure of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid features a pyrrolidine ring with specific stereochemistry at positions 2 and 4, contributing to its chiral nature. The tert-butoxycarbonyl group serves as a protective moiety for the amine group, while the carboxylic acid provides acidic properties.
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The tert-butoxycarbonyl group allows selective reactions at other functional groups while providing stability during synthesis. The cyano group facilitates nucleophilic addition reactions, while the carboxylic acid can engage in hydrogen bonding and ionic interactions with biological molecules .
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid finds applications across several fields:
This compound exemplifies how structural features influence reactivity and application across various scientific domains.
X-ray crystallographic analysis provides unequivocal proof of the absolute configuration at the C2 and C4 chiral centers. Studies confirm the relative trans orientation between the carboxylic acid at C2 and the phenyl substituent at C4 within the pyrrolidine ring. This configuration creates a defined spatial arrangement essential for molecular recognition in biological systems. The pyrrolidine ring adopts an envelope conformation in the crystalline state, with C3 displaced from the plane formed by atoms N1-C2-C5-C4. This puckering directly influences the spatial projection of both the phenyl group and carboxylic acid functionality. Crystallographic measurements reveal key bond angles and torsion angles consistent with the (2R,4S) configuration, including a dihedral angle of approximately 59.5° between the carboxyl group plane and the pyrrolidine ring, and 62.0° between the pyrrolidine ring and the phenyl group plane. These angular parameters are critical for understanding the molecule's three-dimensional structure and its presentation of functional groups in space [9] [10].
Table 1: Crystallographic Parameters for (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid Derivatives
Parameter | Value | Measurement |
---|---|---|
Crystal System | Monoclinic | X-ray Diffraction |
Space Group | P2₁ | X-ray Diffraction |
Unit Cell Dimensions | a=6.4299Å, b=9.784Å, c=10.279Å | Single Crystal Analysis |
β Angle | 90.12° | Single Crystal Analysis |
Dihedral Angle (Carboxyl/Pyrrolidine) | 59.50° | Calculated from Coordinates |
Dihedral Angle (Pyrrolidine/Phenyl) | 62.02° | Calculated from Coordinates |
Conformation | Envelope | Atomic Position Analysis |
The pyrrolidine ring exhibits significant conformational flexibility constrained by the stereochemistry at C2 and C4. Nuclear magnetic resonance (NMR) studies and computational analysis reveal a strong preference for the envelope conformation in solution, with puckering occurring predominantly at the C3 position. This conformational preference positions the C4-phenyl substituent pseudo-equatorially, minimizing steric interactions with the Boc-protected nitrogen and C2-carboxylic acid group. The trans relationship between the C2 and C4 substituents creates a rigid backbone that effectively projects the phenyl ring and carboxylic acid group in divergent spatial directions. Molecular dynamics simulations indicate restricted rotation about the C4-C(phenyl) bond, with an energy barrier of approximately 10-12 kJ/mol at room temperature. This conformational restriction has profound implications for the molecule's interactions with biological targets, particularly enzymes with well-defined binding pockets requiring specific ligand geometries. The hydrogen bonding capacity of the carboxylic acid group is also conformationally influenced, with the preferred envelope conformation optimizing both intramolecular hydrogen bonding possibilities and intermolecular interactions in crystalline environments [6] [9].
The Boc protecting group serves multiple critical functions beyond simple amine protection. Its introduction dramatically enhances the compound stability by shielding the basic pyrrolidine nitrogen, thereby reducing susceptibility to oxidation and unwanted nucleophilic reactions. The Boc group's steric bulk (tert-butyl moiety) significantly influences the conformational equilibrium of the pyrrolidine ring by restricting rotation around the N1-C2 and N1-C5 bonds. This steric influence further stabilizes the preferred envelope conformation. Crucially, the Boc group is designed for orthogonal deprotection under mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol), allowing selective removal in the presence of acid-sensitive functional groups elsewhere in complex molecules [5] [7].
The mechanism of Boc removal involves acid-catalyzed cleavage generating a tert-butyl cation intermediate, which is rapidly scavenged to prevent alkylation side reactions. This controlled deprotection enables sequential synthetic strategies in complex molecule assembly. The Boc group also contributes to improved solubility characteristics in organic solvents compared to the unprotected amine, facilitating various synthetic transformations. Additionally, spectroscopic studies demonstrate that the Boc carbonyl group participates in weak intramolecular interactions with the carboxylic acid proton, creating a pseudo-cyclic structure that enhances crystalline packing efficiency. This packing efficiency is evident in the well-defined crystal structures obtained for Boc-protected derivatives [5] [7] [9].
Table 2: Protection and Deprotection Chemistry of the Boc Group
Characteristic | Boc Group Advantage | Chemical Basis |
---|---|---|
Deprotection Conditions | Mild acid (TFA, HCl) | Acid-labile tert-butyl carbamate |
Orthogonality | Compatible with Fmoc, Cbz | Selective acid sensitivity |
Steric Influence | Moderate bulk | tert-Butyl moiety |
Electronic Effects | Minimal | Carbamate functionality |
Side Reactions | Scavengers prevent alkylation | tert-Butyl cation interception |
Crystallinity Enhancement | Improved packing | Defined molecular geometry |
The most efficient synthesis begins with commercially available chiral pool precursors such as (2R,4R)-4-hydroxyproline, leveraging its existing stereocenters. The synthetic sequence involves selective O-functionalization at C4 followed by aromatization to introduce the phenyl group. A representative protocol involves Mitsunobu inversion of (2R,4R)-1-Boc-4-hydroxyproline using triphenylphosphine and diethyl azodicarboxylate with phenol derivatives to establish the (2R,4S) configuration with inversion at C4. This reaction proceeds with excellent stereoselectivity (>98% de) when performed at low temperatures (-20°C) in anhydrous THF. The resulting 4-phenoxy compound then undergoes catalytic hydrogenation (Pd/C, H₂) to cleave the benzyl-oxygen bond, directly yielding the target 4-phenylproline derivative while retaining the desired stereochemistry [6] [9].
Alternative routes employ transition metal-catalyzed cross-coupling on 4-trifluoromethanesulfonyloxy proline derivatives. Palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid under anhydrous conditions installs the phenyl group directly while preserving stereochemical integrity. These methods typically achieve high yields (75-85%) and excellent enantiomeric purity (>99% ee) when carefully controlled. The Boc protection is typically introduced early in the synthetic sequence using di-tert-butyl dicarbonate in acetonitrile with catalytic 4-dimethylaminopyridine (DMAP), which proceeds quantitatively at room temperature without racemization. Final purification is achieved via recrystallization from methanol/water mixtures, yielding the target compound as white crystalline solids suitable for pharmaceutical applications [6] [8].
Achieving high enantiomeric purity (>99% ee) is essential for pharmaceutical applications and is typically accomplished through diastereomeric crystallization using chiral amines such as (1R,2S)-(-)-norephedrine. The carboxylic acid forms crystalline salts with chiral resolving agents, exploiting subtle solubility differences between diastereomeric pairs. Chromatographic resolution on chiral stationary phases (e.g., amylose or cellulose-based materials) using ethanol/n-hexane mobile phases provides effective separation at the final synthetic stage. Analytical methods for enantiopurity assessment include chiral HPLC (Chiralpak AD-H column, 90:10 n-hexane:isopropanol with 0.1% trifluoroacetic acid) and capillary electrophoresis using cyclodextrin-based chiral selectors. These techniques reliably detect enantiomeric impurities down to 0.1% levels, ensuring the compound meets stringent quality requirements for medicinal chemistry applications [4] [8].
The compound serves as the chiral core structure in the synthesis of eribaxaban, a potent direct factor Xa (FXa) inhibitor with anticoagulant properties. The specific (2R,4S) configuration is essential for optimal binding to the S1 and S4 pockets of the FXa active site. Structural modifications involve carboxylic acid activation (formation of acid chloride or mixed anhydride) followed by amide coupling with substituted anilines, particularly 2-fluoro-4-(2-oxopyridin-1(2H)-yl)aniline. Subsequent Boc deprotection provides the secondary amine for additional coupling reactions, typically with 4-chlorophenyl isocyanate or isocyanate equivalents to install the second pharmacophore element. The spatial orientation provided by the (2R,4S) configuration positions these pharmacophore elements at optimal distances and angles for simultaneous interaction with key FXa residues (Tyr228, Gln192, and Asp189), achieving inhibition constants (Ki) in the low nanomolar range [9] [10].
The rigid pyrrolidine scaffold effectively mimics peptide backbone conformations, particularly type II' β-turns, when incorporated into peptide chains. This structural mimicry is valuable for stabilizing biologically active conformations in peptide-based therapeutics. Researchers utilize this compound as a precursor for synthesizing bicyclic proline derivatives such as pyrrolizidinones and indolizidinones through intramolecular alkylation or reductive amination strategies. These constrained structures serve as dipeptide replacements (particularly Ala-Phe and Pro-Phe mimics) in investigations of peptide conformation-activity relationships. The phenyl substituent at C4 effectively mimics aromatic side chains of phenylalanine residues while the pyrrolidine ring constrains backbone φ and ψ angles to values characteristic of specific secondary structures. This application is particularly valuable in developing protease-resistant peptide analogs with enhanced metabolic stability and receptor selectivity [8].
Table 3: Pharmacological Applications of (2R,4S)-Boc-4-phenylproline Derivatives
Application Area | Molecular Target | Structural Role |
---|---|---|
Anticoagulant Therapy | Factor Xa (FXa) | Core scaffold in Eribaxaban |
Peptidomimetic Design | GPCRs, Proteases | β-Turn mimic |
Enzyme Inhibitor Design | DPP-IV, ACE | Rigid spacer element |
Catalytic Antibody Development | Prodrug activation | Hapten component |
Drug Delivery Systems | Peptide transporters | Targeting moiety |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7